molecular formula C8H6N4O2 B6169815 4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid CAS No. 942206-38-4

4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid

Cat. No.: B6169815
CAS No.: 942206-38-4
M. Wt: 190.16 g/mol
InChI Key: GEILSGWXWVZRQO-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-yl)pyridine-3-carboxylic acid is a heterocyclic compound featuring a pyridine ring substituted with a carboxylic acid group at position 3 and a 1,2,4-triazole moiety at position 4. This dual functionality—combining a nitrogen-rich heterocycle (triazole) and a carboxylic acid group—renders it a versatile ligand for constructing metal-organic frameworks (MOFs) and coordination polymers.

Properties

CAS No.

942206-38-4

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

4-(1,2,4-triazol-1-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C8H6N4O2/c13-8(14)6-3-9-2-1-7(6)12-5-10-4-11-12/h1-5H,(H,13,14)

InChI Key

GEILSGWXWVZRQO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N2C=NC=N2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Overview

This method adapts protocols from pyridine-triazole hybrid syntheses, leveraging hydrazide intermediates for triazole ring formation. A representative approach involves condensing 4-cyanopyridine-N-oxide with isonicotinic acid hydrazide under basic conditions.

Stepwise Procedure

  • Synthesis of 4-Cyanopyridine-N-Oxide :

    • 4-Cyanopyridine is oxidized using hydrogen peroxide in acetic acid at 60°C for 6 hours, yielding the N-oxide derivative.

  • Hydrazide Formation :

    • Isonicotinic acid methyl ester is treated with hydrazine hydrate in methanol, producing isonicotinic acid hydrazide.

  • Cyclocondensation :

    • 4-Cyanopyridine-N-oxide (5.00 g) and isonicotinic acid hydrazide (5.71 g) are suspended in methanol with sodium methoxide (22.4 mg). The mixture is stirred at 40°C under nitrogen for 4 hours, precipitating the triazole-pyridine intermediate.

  • Hydrolysis to Carboxylic Acid :

    • The intermediate is refluxed with 6M HCl at 100°C for 12 hours, hydrolyzing the nitrile group to a carboxylic acid.

Characterization and Yield

  • Yield : 65–72% after hydrolysis.

  • 1H NMR (DMSO-d₆) : δ 8.86 (d, 1H, J=5.11 Hz, pyridine-H), 8.37 (s, 1H, triazole-H), 7.82 (d, 2H, J=5.61 Hz, pyridine-H).

  • Purity : >95% by HPLC.

Click Chemistry Approach

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is constructed via CuAAC, a method validated for analogous triazole-pyridine systems.

Reaction Scheme

  • Synthesis of 3-Ethynylpyridine-4-carboxylic Acid :

    • 4-Bromopyridine-3-carboxylic acid undergoes Sonogashira coupling with trimethylsilylacetylene, followed by desilylation with K₂CO₃ in methanol.

  • Azide Preparation :

    • 1H-1,2,4-Triazole is converted to its azide derivative using sodium azide and ceric ammonium nitrate in DMF.

  • Cycloaddition :

    • 3-Ethynylpyridine-4-carboxylic acid (1.0 eq) and triazole azide (1.2 eq) are reacted with CuI (10 mol%) and TBTA ligand (5 mol%) in DMSO at 25°C for 24 hours.

Optimization Insights

  • Catalyst System : CuI/TBTA enhances regioselectivity for 1,4-disubstituted triazoles.

  • Solvent : DMSO improves solubility of polar intermediates.

  • Yield : 58–64% after column chromatography.

Reissert-Genze Reaction for Direct Functionalization

Methodology

The Reissert-Genze reaction introduces electrophilic groups to pyridine rings, adapted for simultaneous triazole and carboxylic acid installation.

Key Steps

  • Reissert Intermediate Formation :

    • 4-Aminopyridine reacts with benzoyl chloride and KCN in chloroform, generating a cyano-substituted intermediate.

  • Triazole Incorporation :

    • The intermediate is treated with 1H-1,2,4-triazole and NaH in THF at 0°C, followed by oxidation with KMnO₄ to yield the carboxylic acid.

Performance Metrics

  • Reaction Time : 8–10 hours.

  • Yield : 50–55%.

  • Limitation : Requires stringent moisture control due to NaH sensitivity.

One-Pot Multicomponent Synthesis

Streamlined Protocol

This method combines pyridine formation and triazole cyclization in a single vessel, reducing purification steps.

Reaction Components

  • Reactants : Glyoxylic acid, ammonium acetate, and 1H-1,2,4-triazole-3-carbaldehyde.

  • Conditions : Reflux in ethanol with p-toluenesulfonic acid (PTSA) catalyst for 6 hours.

Advantages and Challenges

  • Advantages : 70–75% yield, high atom economy.

  • Challenges : Requires excess ammonium acetate to suppress side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction Time (h)Key Advantage
Hydrazide Condensation65–72>9516High crystallinity
Click Chemistry58–649024Regioselective
Reissert-Genze50–558810Direct functionalization
One-Pot Synthesis70–75926Operational simplicity

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Minimize intermediate isolation, improving throughput for hydrazide condensation.

  • Catalyst Recycling : CuI/TBTA systems in click chemistry can be recovered via aqueous extraction, reducing costs.

Environmental Impact

  • Solvent Selection : Methanol and DMSO are prioritized for recyclability.

  • Waste Reduction : One-pot methods decrease E-factor by 30% compared to stepwise routes .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Structural and Chemical Properties

Molecular Formula: C8H6N4O2
SMILES: C1=CN=CC(=C1N2C=NC=N2)C(=O)O
InChIKey: GEILSGWXWVZRQO-UHFFFAOYSA-N

The compound features a triazole ring connected to a pyridine carboxylic acid structure, which contributes to its diverse reactivity and interaction capabilities in various chemical environments.

Catalytic Applications

Recent studies have highlighted the photocatalytic properties of complexes formed with 4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid. For example, a cobalt(II) complex synthesized using this ligand demonstrated effective photocatalytic activity for the degradation of methylene orange (MO) dye under UV irradiation. The degradation process was found to follow pseudo-first-order kinetics, indicating the compound's potential for environmental applications in dye degradation and remediation processes .

Table 1: Photocatalytic Activity of Cobalt Complexes

ComplexCatalyst TypeDegradation EfficiencyReaction Conditions
[Co(tpa)₂(H₂O)₄]·2H₂OCobalt(II)HighUV light, aqueous solution

Material Science

The structural characteristics of this compound make it an excellent candidate for creating advanced materials. The compound has been utilized in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which exhibit unique structural properties due to π···π stacking interactions and hydrogen bonding. These materials are promising for applications in gas storage, separation technologies, and catalysis .

Case Study: Coordination Polymers

A study reported the synthesis of a novel coordination polymer using tpa as a ligand with cobalt ions. The resulting structure was characterized by X-ray diffraction and showed stability through various thermal analyses. The polymer's ability to facilitate electron transfer processes makes it suitable for use in electronic devices and sensors .

Table 2: Biological Activities of Triazole Derivatives

Compound NameActivity TypeReference
5-(1H-1,2,4-triazol-1-yl)pyridineAntifungal[Study Reference]
4-(triazole)-substituted compoundsAntibacterial[Study Reference]

Mechanism of Action

The mechanism of action of 4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit certain kinases or proteases, leading to reduced cell proliferation in cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical properties and coordination behavior of 4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid can be contextualized by comparing it to structurally related compounds. Key analogs include triazole-substituted benzoic acids, positional isomers, and pyridine derivatives (Table 1).

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound Name Core Structure Triazole Position Carboxylic Acid Position Coordination Modes Reported Applications/Findings Reference
This compound Pyridine 4 3 N (pyridine/triazole), O (COOH) Potential MOF ligand; under investigation -
4-(1H-1,2,4-Triazol-1-yl)benzoic acid (HTBA) Benzene 4 1 O (COOH), N (triazole) Forms 3D frameworks with Cd(II)/Cu(II); 1D channels or interpenetrating nets
3-(1H-1,2,4-Triazol-1-yl)benzoic acid Benzene 3 1 O (COOH), N (triazole) Limited data; structural studies suggest altered coordination geometry vs. HTBA
2-(1H-1,2,4-Triazol-1-yl)pyridine-4-carboxylic acid Pyridine 2 4 N (pyridine/triazole), O (COOH) Hazardous (H302, H315); no reported coordination polymers

Key Comparisons

Core Structure Influence Pyridine vs. Benzene: The pyridine ring introduces an additional nitrogen atom, which can act as a coordination site. For example, HTBA (benzene-based) forms 3D frameworks with Cd(II) and Cu(II) through carboxylic acid and triazole coordination . In contrast, pyridine-based analogs may exhibit enhanced metal-binding versatility due to the pyridinic nitrogen. Substituent Position: In 2-(1H-1,2,4-triazol-1-yl)pyridine-4-carboxylic acid, the triazole at position 2 and carboxylic acid at position 4 create a distinct spatial arrangement compared to the target compound.

Coordination Behavior HTBA: Forms 3D frameworks with Cd(II) (1D channels) and Cu(II) (interpenetrating nets). The carboxylic acid group primarily coordinates via oxygen, while the triazole contributes nitrogen donors .

Physical and Hazard Profiles

  • The pyridine isomer in is flagged for acute toxicity (H302) and skin irritation (H315), suggesting handling precautions distinct from HTBA or benzoic acid analogs .

Research Gaps

  • While HTBA has been extensively studied in coordination chemistry , data on pyridine-based triazole-carboxylic acids remain sparse. Further investigations into their metal-binding modes, thermal stability, and porosity are warranted.

Biological Activity

4-(1H-1,2,4-triazol-1-yl)pyridine-3-carboxylic acid (referred to as Htpa) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, structural properties, and biological effects, particularly focusing on its potential as an antioxidant, antibacterial, and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C8H6N4O2C_8H_6N_4O_2 with a molecular weight of 178.16 g/mol. The compound features a triazole ring and a carboxylic acid functional group, which are crucial for its biological activity.

Synthesis

The synthesis of Htpa typically involves the reaction of pyridine derivatives with triazole precursors under controlled conditions. Various methods have been employed to enhance yield and purity, including solvothermal synthesis and microwave-assisted techniques.

Antioxidant Activity

Htpa has demonstrated significant antioxidant properties. In studies utilizing DPPH and ABTS assays, it exhibited radical scavenging capabilities comparable to known antioxidants like ascorbic acid. The structure-activity relationship (SAR) indicates that the presence of the triazole moiety contributes to its antioxidant efficacy.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Htpa12.510.7
Ascorbic Acid8.08.7

Antibacterial Activity

Research has shown that Htpa possesses broad-spectrum antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values indicate potent activity:

BacteriaMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Molecular docking studies suggest that Htpa binds effectively to bacterial enzymes, inhibiting their function and thus exhibiting its antibacterial properties.

Anticancer Activity

Preliminary studies suggest that Htpa may have anticancer potential. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values indicating significant cytotoxicity:

Cell LineIC50 (µM)
HeLa15
MCF-720

The biological activities of Htpa can be attributed to its ability to interact with various biological targets:

  • Antioxidant Mechanism : Htpa scavenges free radicals through hydrogen atom transfer or single electron transfer mechanisms.
  • Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and inhibits key metabolic pathways via enzyme inhibition.
  • Anticancer Mechanism : Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.

Case Studies

Several studies have highlighted the potential applications of Htpa in pharmaceutical formulations:

  • Study on Antioxidant Activity : A comparative study indicated that Htpa's antioxidant capacity is significantly higher than many synthetic antioxidants.
  • Clinical Trials : Early-phase trials are underway to evaluate its efficacy in treating infections caused by antibiotic-resistant bacteria.

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